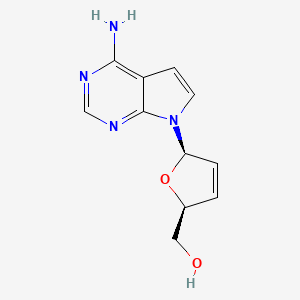
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol is a chemical compound with the molecular formula C8H16O4 It is known for its unique structure, which includes two dioxane rings and four methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through distillation or crystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its full mechanism of action.
類似化合物との比較
Similar Compounds
- 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
- 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
- 1,2,4,5-Tetraoxane, 3,3,6,6-tetramethyl-
Uniqueness
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol stands out due to its specific arrangement of dioxane rings and methyl groups, which confer unique chemical properties
特性
CAS番号 |
7471-99-0 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h5-6,9-10H,1-4H3 |
InChIキー |
BRGBRQXOMWYCNF-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(C(O1)O)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



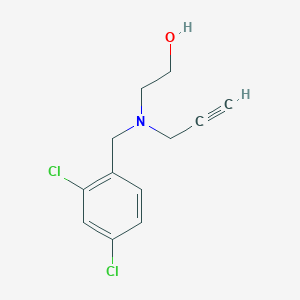
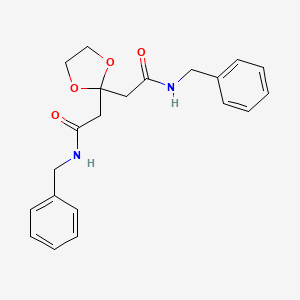
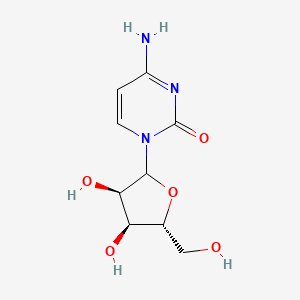
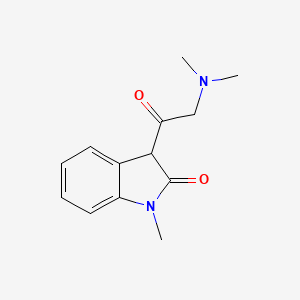

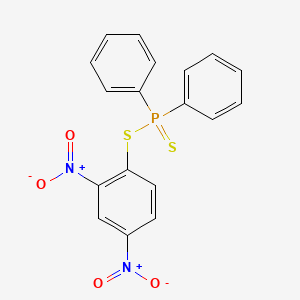

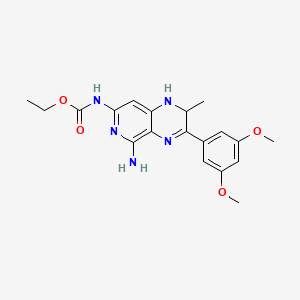
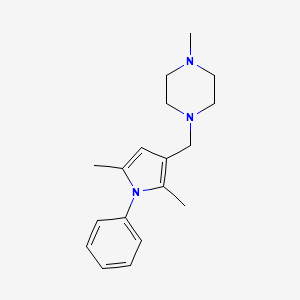
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

